4-Bromo-1,2-dipropoxybenzene

Description

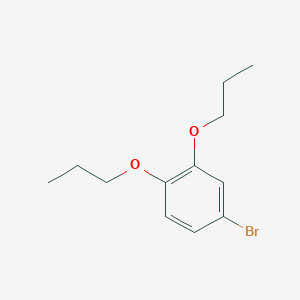

4-Bromo-1,2-dipropoxybenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and two propoxy (-OCH₂CH₂CH₃) groups at the 1, 2, and 4 positions, respectively. Its molecular formula is C₁₂H₁₇BrO₂, with a molecular weight of 273.17 g/mol .

Properties

Molecular Formula |

C12H17BrO2 |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

4-bromo-1,2-dipropoxybenzene |

InChI |

InChI=1S/C12H17BrO2/c1-3-7-14-11-6-5-10(13)9-12(11)15-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

LHSMRDVEXOARFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1,2-dipropoxybenzene with structurally related brominated benzene derivatives, focusing on substituent effects, applications, and physicochemical properties.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Substituents: Two amino (-NH₂) groups at positions 1 and 2, and a bromine at position 4.

- Molecular Formula : C₆H₆BrN₂.

- Key Differences: The amino groups are strongly electron-donating, activating the ring for electrophilic substitution, whereas propoxy groups donate electrons less powerfully via resonance. Reactivity: Used as a precursor for heterocyclic synthesis (e.g., benzimidazoles or triazoles) due to the reactivity of amino groups in condensation reactions . Safety: Classified as a toxic solid requiring stringent handling protocols; immediate medical attention is advised upon exposure .

4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1)

- Substituents : Two methoxy (-OCH₃) groups at positions 1 and 2, and a bromine at position 4.

- Molecular Formula : C₈H₈BrO₂.

- Key Differences: Methoxy groups are smaller and more polar than propoxy, leading to higher solubility in polar solvents (e.g., acetone or ethanol). Applications: Commonly employed in Suzuki-Miyaura cross-coupling reactions due to the ease of bromine displacement. Priced at €64.00/25g, it is commercially available for laboratory use .

1,2-Bis(benzyloxy)-4-bromobenzene (CAS 16047-57-7)

- Substituents : Two benzyloxy (-OCH₂C₆H₅) groups at positions 1 and 2, and a bromine at position 4.

- Molecular Formula : C₂₀H₁₆BrO₂.

- Key Differences: The bulky benzyloxy groups act as protecting groups for hydroxyl functionalities, which can be removed via hydrogenolysis. Applications: Useful in multi-step syntheses requiring temporary protection of reactive sites, such as in natural product synthesis .

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine (CAS 2197053-99-7)

- Substituents: A cyclohexylamino (-NHC₆H₁₁) group at position 1, a propoxy group at position 5, and amino groups at positions 1 and 2.

- Molecular Formula : C₁₅H₂₃BrN₂O.

- Applications: Likely serves as a specialized intermediate in drug discovery or coordination chemistry .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.